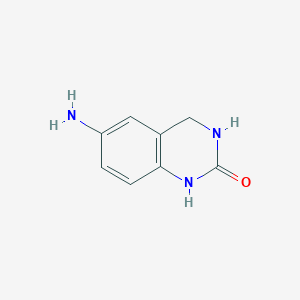

6-Amino-3,4-dihydroquinazolin-2(1H)-one

Description

Overview of Dihydroquinazolinone Scaffold in Medicinal Chemistry

The dihydroquinazolinone scaffold is a bicyclic heterocyclic system that has been extensively studied in the field of medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities.

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is increasingly recognized as such a scaffold. acs.org Medicinal chemists utilize these privileged structures to create libraries of compounds for screening against various receptors, which can expedite the discovery of new drug candidates. acs.org The versatility of the DHQ core is evident in its presence in a variety of marketed drugs with diverse mechanisms of action. acs.org

Nitrogen-containing heterocycles are fundamental components of a vast number of biologically active molecules, including many pharmaceuticals. mdpi.com These structures are integral to the makeup of essential biological molecules like nucleic acids and vitamins. mdpi.com Their prevalence in drug design stems from their ability to engage in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets. mdpi.com The diverse electronic and steric properties of these heterocycles allow for the fine-tuning of the pharmacological profiles of drug candidates.

Contextualization of 6-Amino-3,4-dihydroquinazolin-2(1H)-one within the Dihydroquinazolinone Class

Within the broader class of dihydroquinazolinones, the 6-amino substitution on the benzene (B151609) ring of 6-Amino-3,4-dihydroquinazolin-2(1H)-one introduces a key functional group that can significantly influence its chemical and biological properties. The amino group can act as a hydrogen bond donor and acceptor, potentially enhancing the molecule's interaction with biological macromolecules. Furthermore, this amino group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, allowing for the exploration of structure-activity relationships.

Scope and Research Focus on 6-Amino-3,4-dihydroquinazolin-2(1H)-one

The primary research focus on 6-Amino-3,4-dihydroquinazolin-2(1H)-one lies in its potential as a building block for the synthesis of novel compounds with therapeutic applications. While extensive research on the broader dihydroquinazolinone class exists, studies specifically centered on the 6-amino derivative are more nascent. The current scope of research involves elucidating its synthetic pathways, characterizing its physicochemical properties, and exploring its utility as a scaffold for developing new bioactive agents, particularly in areas such as anticancer and antimicrobial therapies where quinazolinone derivatives have shown promise. nih.gov The amino functionality at the 6-position offers a prime site for derivatization to create libraries of compounds for biological screening.

Chemical Profile of 6-Amino-3,4-dihydroquinazolin-2(1H)-one

A comprehensive understanding of the chemical characteristics of 6-Amino-3,4-dihydroquinazolin-2(1H)-one is fundamental to its application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For 6-Amino-3,4-dihydroquinazolin-2(1H)-one, these properties provide insights into its potential as a drug candidate or a synthetic intermediate.

| Property | Value |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| CAS Number | 43056-59-9 |

| Predicted XlogP | -0.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

This data is compiled from publicly available chemical databases.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 6-Amino-3,4-dihydroquinazolin-2(1H)-one.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

Mass spectrometry data would confirm the molecular weight of the compound, with the molecular ion peak expected at an m/z corresponding to its molecular formula.

Synthesis of 6-Amino-3,4-dihydroquinazolin-2(1H)-one

The synthesis of dihydroquinazolinone derivatives can be achieved through various chemical strategies. While specific literature detailing the synthesis of 6-Amino-3,4-dihydroquinazolin-2(1H)-one is sparse, general methods for the synthesis of the dihydroquinazolinone core can be adapted.

General Synthetic Approaches for the Dihydroquinazolinone Scaffold

One common and straightforward method for the preparation of 2,3-dihydroquinazolin-4(1H)-ones is the direct cyclocondensation of an appropriately substituted anthranilamide with an aldehyde. acs.org This reaction can be catalyzed by either acids or bases. acs.org Another approach involves a one-pot, three-component reaction of isatoic anhydride (B1165640), an amine, and an aldehyde, which is an atom-efficient method for generating the dihydroquinazolinone framework. rsc.org

Potential Synthetic Route for 6-Amino-3,4-dihydroquinazolin-2(1H)-one

A plausible synthetic route to 6-Amino-3,4-dihydroquinazolin-2(1H)-one would likely start from a 2,5-diaminobenzoic acid derivative. The synthesis could proceed through the protection of one amino group, followed by reaction with a suitable reagent to form the heterocyclic ring, and subsequent deprotection. Alternatively, a precursor with a nitro group at the 5-position of an anthranilamide could be used to construct the dihydroquinazolinone ring, followed by the reduction of the nitro group to the desired 6-amino functionality. For instance, a general synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one involves the reduction of the corresponding 6-nitro derivative using iron powder and ammonium (B1175870) chloride. chemicalbook.com A similar reductive step could be envisioned for the synthesis of 6-Amino-3,4-dihydroquinazolin-2(1H)-one from a 6-nitro precursor.

Biological Activities and Research Applications

The dihydroquinazolinone scaffold is associated with a wide array of biological activities, and the introduction of an amino group at the 6-position is anticipated to modulate these activities and potentially introduce new pharmacological properties.

Reported Biological Activities of Dihydroquinazolinone Derivatives

Derivatives of the dihydroquinazolinone scaffold have been reported to exhibit a broad range of pharmacological effects, including but not limited to:

Anticancer Activity : Many dihydroquinazolinone derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antimicrobial Activity : The scaffold has been explored for the development of new antibacterial and antifungal agents. acs.org

Antiviral Activity : Certain derivatives have demonstrated inhibitory activity against various viruses. mdpi.com

Anti-inflammatory and Analgesic Effects : Some compounds based on this scaffold have shown potential as anti-inflammatory and pain-relieving agents. nih.gov

Potential Research Applications of 6-Amino-3,4-dihydroquinazolin-2(1H)-one

Given the diverse bioactivities of the parent scaffold, 6-Amino-3,4-dihydroquinazolin-2(1H)-one holds promise as a key intermediate for the development of novel therapeutic agents. The presence of the amino group at a strategic position allows for the synthesis of a variety of derivatives through reactions such as acylation, alkylation, and diazotization, followed by coupling reactions. These derivatives can then be screened for a wide range of biological activities.

For example, novel 6-aminoquinazolinone derivatives have been synthesized and evaluated as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. bohrium.com This highlights the potential of the 6-amino functionality as a key pharmacophoric element or as a point for further chemical elaboration to optimize antiviral activity. The exploration of such derivatives is an active area of research in the quest for new and effective treatments for various diseases.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCPNPIBDUQHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 3,4 Dihydroquinazolin 2 1h One and Its Derivatives

Classical and Conventional Synthetic Routes to the Dihydroquinazolinone Core

The formation of the 3,4-dihydroquinazolin-2(1H)-one skeleton is a cornerstone of these synthetic efforts. Several well-established methods are employed, each utilizing different starting materials and reaction conditions to achieve the desired heterocyclic framework.

Cyclization Reactions

Cyclization reactions form the bedrock of dihydroquinazolinone synthesis, involving the formation of the heterocyclic ring from open-chain precursors. These methods are valued for their ability to construct the core structure in a single, efficient step.

While the reaction of anthranilic acid with formamide (B127407) is a known method for the synthesis of quinazolin-4(3H)-ones, its direct application to form the dihydroquinazolin-2(1H)-one core is less common. The typical outcome of this reaction involves dehydration and cyclization to yield the fully aromatized quinazolinone system.

A versatile approach to the dihydroquinazoline (B8668462) framework involves the condensation of 2-aminobenzylamines or their nitro-substituted analogues with various carbonyl compounds. This method allows for the introduction of diversity at the 2-position of the heterocyclic ring. The reaction of 2-(aminomethyl)anilines with electrophilically activated nitroalkanes, for instance, provides an innovative route to 3,4-dihydroquinazolines.

A study on the annulation of 2-(aminomethyl)anilines with 1-nitroalkanes in the presence of polyphosphoric acid demonstrates the formation of various 2-substituted 3,4-dihydroquinazolines. The reaction proceeds through the in-situ generation of an electrophilic species from the nitroalkane, which then undergoes cyclization with the bifunctional aniline (B41778) derivative.

Table 1: Synthesis of 2-Substituted 3,4-Dihydroquinazolines from 2-(Aminomethyl)anilines and 1-Nitroalkanes

| 2-(Aminomethyl)aniline Derivative | 1-Nitroalkane | Product | Yield (%) |

| 2-(Aminomethyl)aniline | Nitroethane | 2-Methyl-3,4-dihydroquinazoline | 70 |

| 2-(Aminomethyl)-4-methylaniline | Nitroethane | 2,6-Dimethyl-3,4-dihydroquinazoline | 77 |

| 2-(Aminomethyl)aniline | 1-Nitropropane | 2-Ethyl-3,4-dihydroquinazoline | 70 |

| 2-(Aminomethyl)-4-methylaniline | 1-Nitropropane | 2-Ethyl-6-methyl-3,4-dihydroquinazoline | 77 |

Data sourced from a study on the annulation of 2-(aminomethyl)anilines. The yields reported are for the isolated products.

The reaction of 2-aminobenzamide (B116534) with isocyanates provides a direct route to 3-substituted 3,4-dihydroquinazolin-2,4(1H)-diones. However, to obtain the desired 3,4-dihydroquinazolin-2(1H)-one, a subsequent reduction of the C4-carbonyl group would be necessary. A more direct, albeit less common, approach would involve a cyclizing agent that provides the C2-carbonyl without introducing a C4-carbonyl. The use of phosgene (B1210022) or its equivalents, such as triphosgene (B27547), can facilitate the cyclization of 2-aminobenzamides to form quinazolinone derivatives. For instance, a method has been developed for the synthesis of quinazolinones from 2-aminobenzamides using a mixture of triphosgene and molecular iodine in an ionic liquid.

The condensation of 2-aminobenzonitriles or 2-aminobenzamides with urea (B33335) in an acidic medium is a classical method for the synthesis of quinazolin-2,4(3H,1H)-diones. To arrive at the 6-amino-3,4-dihydroquinazolin-2(1H)-one, one would typically start with a 2-amino-5-nitrobenzonitrile (B98050) or benzamide, perform the cyclization with urea, and then reduce the nitro group. A study details the synthesis of 2-amino-5-nitrophenol (B90527) from o-aminophenol and urea through cyclocondensation to form a benzoxazolone intermediate, followed by nitration and hydrolysis. While not a direct synthesis of the target molecule, this demonstrates the utility of urea in forming a cyclic urea-like structure from an ortho-amino precursor.

The reaction of amines with urea can proceed via in-situ formation of isocyanic acid, which then reacts with the amine. This reaction is often carried out at elevated temperatures.

Reduction Approaches

Reduction methodologies are crucial for the synthesis of 6-amino-3,4-dihydroquinazolin-2(1H)-one, primarily for the conversion of a nitro-substituted precursor to the final amino-functionalized product. The synthesis of a 6-nitro-3,4-dihydroquinazolin-2(1H)-one intermediate is therefore a key prerequisite. This intermediate can be prepared by the cyclization of a 2-amino-5-nitro-substituted benzene (B151609) derivative.

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of a hydrogen source.

Mechanochemical ball milling has also been demonstrated as an efficient and environmentally friendly method for the catalytic transfer hydrogenation of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as the hydrogen donor and Pd/C as the catalyst. This method is tolerant of various functional groups.

Table 2: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds

| Nitro Compound | Product | Yield (%) |

| 1-Nitronaphthalene | 1-Aminonaphthalene | 98 |

| 4-Nitroaniline | 1,4-Diaminobenzene | 99 |

| 3-Nitrobenzoic acid | 3-Aminobenzoic acid | 97 |

| 4-Nitrophenol | 4-Aminophenol | 98 |

Data illustrating the general applicability of catalytic transfer hydrogenation for the reduction of nitroarenes to anilines.

The specific application of this reduction to a 6-nitro-3,4-dihydroquinazolin-2(1H)-one precursor would be expected to proceed with high efficiency under similar conditions to afford the target 6-amino-3,4-dihydroquinazolin-2(1H)-one.

Reduction of Quinazolin-2,4(1H,3H)-dione

The selective reduction of the C4-carbonyl group of a quinazolin-2,4(1H,3H)-dione represents a direct approach to obtaining the 3,4-dihydroquinazolin-2(1H)-one core. This transformation requires a reducing agent that can selectively act on the cyclic amide carbonyl without affecting the urea carbonyl at the C2-position or other reducible functional groups on the aromatic ring.

While this specific reduction is less commonly documented than de novo cyclization strategies, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce amides. masterorganicchemistry.com In principle, careful control of reaction conditions such as temperature and stoichiometry would be necessary to achieve the selective reduction of the 4-oxo group to a methylene (B1212753) group, thereby forming the dihydroquinazolinone ring. However, LiAlH₄ is a very powerful, non-selective reducing agent that can also reduce esters, carboxylic acids, and nitriles, which may limit its applicability for substrates with multiple functional groups. masterorganicchemistry.com More selective reducing agents or catalytic hydrogenation methods could potentially offer a more controlled route, though specific examples for this exact transformation are not prevalent in recent literature, which tends to favor constructive cyclization methods.

Modern and Green Chemistry Approaches in Dihydroquinazolinone Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of sustainable and efficient methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials. Several modern techniques have been successfully applied to the synthesis of dihydroquinazolinone derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating. nih.gov This technology has been effectively employed in the synthesis of quinazolinone and dihydroquinazolinone derivatives. ekb.egresearchgate.net

Microwave-assisted synthesis is particularly beneficial for multicomponent reactions, where it can accelerate the formation of the desired heterocyclic scaffold. rsc.org For instance, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines to form quinazolinones has been achieved efficiently under microwave irradiation, even in aqueous media, highlighting the green credentials of this approach. researchgate.netresearchgate.net The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional oil baths, making it a preferred method for high-throughput synthesis and library generation. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Quinazolinone Derivatives

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, dialkyl amino(phenyl)methylphosphonates | i-PrOH/HOAc, 100°C, MW | 20 min | Higher than conventional | nih.gov |

| Substituted 2-halobenzoic acids, amidines | Fe₂(acac)₃ or FeCl₃, Cs₂CO₃, Water or DMF, MW | 30 min | Moderate to high | researchgate.netresearchgate.net |

| N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives, amines | CH₃CN/HOAc, 160°C, MW | 10 min | High | nih.gov |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent waste, and saving time and energy. nih.gov The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-suited to MCR strategies.

A common and effective MCR for this scaffold involves the three-component condensation of an anthranilamide derivative (or isatoic anhydride (B1165640) as a precursor), an aldehyde, and a source of ammonia (B1221849) (like ammonium acetate). researchgate.net This reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, followed by cyclization with the anthranilamide. A wide variety of catalysts, including silicotungstic acid, have been used to promote this reaction, often under solvent-free conditions, further enhancing its environmental friendliness. researchgate.net These methods provide rapid access to a diverse library of substituted dihydroquinazolinones by simply varying the aldehyde component. nih.govrochester.edu

The use of transition metals as catalysts, while highly effective, can lead to products contaminated with toxic metal residues, which is a significant concern, especially in medicinal chemistry. Consequently, there is growing interest in developing metal-free synthetic routes.

Several metal-free strategies for the synthesis of quinazolinones and their dihydro derivatives have been reported. One notable approach involves a formal [4+2] cycloaddition of in situ generated aza-ortho-quinone methides with isocyanates, which furnishes a wide variety of 3,4-dihydroquinazolin-2(1H)-ones in high yields without the need for a metal catalyst. nih.gov Another strategy employs inexpensive and environmentally benign oxidants like potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈) to promote oxidative cyclization reactions. frontiersin.orgmdpi.com For example, an electro-oxidative cyclization of 2-aminobenzamides with primary alcohols has been achieved using K₂S₂O₈ under base-free and metal-free conditions, proceeding through an aminal intermediate that is subsequently oxidized. frontiersin.orgmdpi.com These methods offer a cleaner alternative to traditional metal-catalyzed cross-coupling and oxidation reactions.

Solid-phase synthesis (SPS) is a powerful technique for the construction of combinatorial libraries of small molecules for drug discovery. masterorganicchemistry.com In SPS, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. The key advantage is the ease of purification; excess reagents and by-products are simply washed away, while the resin-bound product remains.

A novel approach for the solid-phase synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives has been developed. masterorganicchemistry.com This strategy often begins by anchoring a suitable building block, such as N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, to a Rink amide resin. masterorganicchemistry.com The synthesis proceeds through a sequence of on-resin reactions, including amide bond formation, deprotection, cyclization to form the dihydroquinazolinone core, and further functionalization. The final products are then cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. masterorganicchemistry.com This methodology allows for the rapid and simplified synthesis of libraries of diversely substituted dihydroquinazolinones.

Table 2: General Steps in Solid-Phase Synthesis of Dihydroquinazolin-2(1H)-ones

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Resin Loading | Attachment of the first building block or scaffold to the solid support. | Rink Amide Resin, DIC, HOBt | masterorganicchemistry.com |

| 2. Chain Elongation | Sequential addition of other building blocks through various chemical reactions. | Fmoc-amino acids, amines, carboxylic acids | masterorganicchemistry.com |

| 3. Cyclization | Formation of the dihydroquinazolinone ring on the resin. | CDI, Pyridine | masterorganicchemistry.com |

| 4. Functionalization | Modification of the scaffold, e.g., reduction of a nitro group and subsequent acylation. | SnCl₂·2H₂O, R-COOH, HATU | masterorganicchemistry.com |

| 5. Cleavage | Release of the final compound from the solid support. | TFA cocktail | masterorganicchemistry.com |

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automation and scalability.

This technology has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), including complex heterocyclic systems. For instance, the synthesis of a highly functionalized quinazoline (B50416) organozinc intermediate for the drug Divarasib was enabled through a continuous-flow method involving metalation, zincation, and Negishi cross-coupling. Such telescoped, multi-step flow sequences avoid the isolation of unstable intermediates and can significantly improve process efficiency. While specific examples focusing solely on 6-Amino-3,4-dihydroquinazolin-2(1H)-one are not abundant, the principles and equipment used for related heterocyclic syntheses are directly applicable, showcasing the potential of flow chemistry for the safe, efficient, and scalable production of these important scaffolds.

Chemical Reactivity and Transformations of 6-Amino-3,4-dihydroquinazolin-2(1H)-one

The chemical reactivity of 6-Amino-3,4-dihydroquinazolin-2(1H)-one is characterized by the presence of several functional groups: a secondary benzylic amine, a urea moiety within a heterocyclic ring, and a primary aromatic amino group. This combination allows for a variety of chemical transformations, including oxidation of the dihydro-ring, reactions at the exocyclic amino group, and functionalization of the quinazolinone nucleus itself.

Oxidation Reactions and Quinazolinone Derivative Formation

The dihydro-moiety of the 6-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold can undergo oxidation to form the corresponding aromatic 6-Aminoquinazolin-2(1H)-one. This transformation, known as aromatization, results in a more conjugated system. Various oxidizing agents can be employed to achieve this conversion. While direct oxidation of the parent 6-amino compound is not extensively detailed, analogous transformations on related quinazolinone systems are well-documented. For instance, oxidative cyclization methods are commonly used to synthesize quinazolinones, indicating the stability of the oxidized form. organic-chemistry.org Reagents such as potassium permanganate, manganese dioxide, or milder, selective oxidants can be utilized for such dehydrogenation reactions.

Electrochemical methods also present a viable route for the oxidation and formation of quinazolinone derivatives. Anodic oxidation can facilitate dehydrogenative cyclization and C-N bond formation under mild conditions, often in aqueous media, to yield quinazolinone structures. acs.org The amino group at the 6-position is generally stable under these oxidative conditions, although it can influence the electronic properties of the ring and thus its reactivity. nih.gov

Table 1: Selected Oxidation/Aromatization Reactions

| Starting Material Class | Reagent/Condition | Product Class | Reference |

| 2-Aminobenzamides & Benzyl (B1604629) Halides | Anodic Oxidation | Quinazolin-4(3H)-ones | organic-chemistry.org |

| 2-Aminobenzamides & Tertiary Amines | Electrochemical Oxidation | Quinazolinones | acs.org |

| Dihydroazolo[1,5-a]pyrimidines | Various Oxidants | Aromatic Azolo[1,5-a]pyrimidines | urfu.ru |

Reduction Reactions and Dihydroquinazolinone Derivative Formation

The 6-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold is already in a reduced state compared to its aromatic quinazolinone counterpart. Further reduction is less common but can be targeted at the carbonyl group of the urea moiety. This transformation is challenging and requires potent reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would lead to the corresponding 6-amino-1,2,3,4-tetrahydroquinazoline, fundamentally altering the core structure.

Catalytic hydrogenation is another potential reduction method. While hydrogenation is often used to reduce aromatic heterocycles (e.g., quinolines to tetrahydroquinolines) or other functional groups, its application to the dihydroquinazolinone core must be carefully controlled to avoid undesired side reactions. rsc.org For instance, catalytic hydrogenation in the presence of palladium on carbon (Pd/C) is a standard method for reducing nitro groups or deprotecting benzyl ethers, transformations that could be performed on derivatives of the title compound. nih.gov However, harsh conditions could potentially lead to the cleavage of the heterocyclic ring. The literature more frequently describes the formation of dihydroquinazolinone derivatives through functionalization of the existing scaffold rather than through further reduction of the ring itself. nih.govnih.gov

Nucleophilic Substitution Reactions involving the 6-Amino Group

The primary aromatic amino group at the 6-position is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of derivatives. This group readily reacts with various electrophiles.

Acylation: The 6-amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. For example, reaction with chloroacetyl chloride introduces a reactive handle for further substitution. A study on N-(4-Oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)amine demonstrated its reaction with 2-chloroacetyl chloride, followed by substitution with phenols to create aryloxy acetamide (B32628) derivatives. nih.gov Similarly, reactions with propionyl chloride or acetic anhydride on related aminoquinazolinone structures proceed efficiently in the presence of a base like triethylamine. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamides. mdpi.com

Alkylation and Arylation: While direct N-alkylation of the exocyclic amino group can be challenging due to potential over-alkylation and competing reactions at the ring nitrogens, it can be achieved under specific conditions. More controlled functionalization often involves reductive amination or coupling reactions. For instance, Buchwald-Hartwig coupling has been used to link piperazine (B1678402) to the 6-position of a bromo-dihydroquinazolinone, which could be conceptually reversed to couple an aryl group to the 6-amino position. asianpubs.org

Condensation Reactions: The 6-amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These imines can be valuable intermediates for further synthetic modifications or can be reduced to form secondary amines. researchgate.net

Table 2: Representative Reactions of the 6-Amino Group

| Reagent Class | Specific Reagent | Base/Solvent | Product | Reference |

| Acid Chloride | Propionyl chloride | Triethylamine / CH₂Cl₂ | N-propionamide derivative | mdpi.com |

| Acid Chloride | Benzyloxyacetyl chloride | Triethylamine / CH₂Cl₂ | N-benzyloxyacetamide derivative | mdpi.com |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Triethylamine / CH₂Cl₂ | N-sulfonamide derivative | mdpi.com |

| Alkyl Halide | Iodomethane | Sodium Hydride / DMF | N-methyl derivative | mdpi.com |

| Chloroacetamide | 2-Chloro-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide | K₂CO₃ / CH₃CN | N-phenoxyacetamide derivative | nih.gov |

Reactions with Specific Reagents and Conditions

The reactivity of the 6-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold can be further explored using specific reagents and reaction conditions that target the aromatic portion of the molecule.

Halogenation: Direct electrophilic halogenation of the benzene ring is a common transformation for aromatic compounds. The presence of the activating amino group at position 6 directs incoming electrophiles primarily to the ortho positions (positions 5 and 7). Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) or bromine in the presence of a mild base can be used to introduce chloro and bromo substituents onto the aromatic ring. Studies on 2,3-dihydro-4(1H)-quinazolinones have shown that reaction with NBS or Br₂/Et₃N can yield 6,8-dibrominated products without the need for a catalyst and with short reaction times. researchgate.net Similarly, treatment of related quinazolinones with iodine monochloride in acetic acid affords 6-iodo derivatives in high yields. researchgate.net

Functionalization of the Quinazolinone Ring

Beyond the 6-amino group, the dihydroquinazolinone ring itself offers positions for functionalization, particularly at the N1 and N3 nitrogen atoms. These positions can undergo alkylation, arylation, and acylation, significantly increasing the structural diversity of derivatives.

N-Alkylation: The nitrogen atoms at the N1 and N3 positions can be alkylated using alkyl halides in the presence of a suitable base. The choice of base and reaction conditions can influence the regioselectivity between N1 and N3, as well as potential O-alkylation. For related quinazolin-4(3H)-one systems, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) are commonly employed. researchgate.netjuniperpublishers.com For instance, alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) or benzyl chloride preferentially occurs at the N3 position. juniperpublishers.com Studies on 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have also demonstrated that the N1 position can be substituted, leading to a range of N1-substituted compounds. researchgate.netnih.gov

Table 3: Quinazolinone Ring Functionalization Reactions

| Position | Reagent | Base/Solvent | Product Type | Reference |

| N3 | Ethyl chloroacetate | K₂CO₃ / Acetone | N3-alkylated ester | juniperpublishers.com |

| N3 | Benzyl chloride | Cs₂CO₃ | N3-benzylated product | juniperpublishers.com |

| N1 | Various Alkyl Halides | NaH / DMF | N1-alkylated products | researchgate.net |

Structure Activity Relationships Sar and Derivatives Design of 6 Amino 3,4 Dihydroquinazolin 2 1h One Analogues

Design Principles for 6-Amino-3,4-dihydroquinazolin-2(1H)-one Derivatives

The core scaffold of 6-Amino-3,4-dihydroquinazolin-2(1H)-one offers key positions for chemical modification to modulate its pharmacological properties. Structure-activity relationship (SAR) studies have highlighted the significance of substituents at these positions in determining the biological activity of quinazolinone derivatives.

The C6-amino group is a critical site for introducing diversity. Modifications at this position can significantly influence the molecule's interaction with biological targets. For instance, in related 6-aminoquinazolinone derivatives, this position has been utilized to attach various side chains to explore interactions with specific enzyme pockets. In a series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives, the 6-amino group served as an anchor for introducing chloroacetyl moieties, which were further reacted to create a library of compounds with potential antiviral activity against Hepatitis C virus (HCV). mdpi.com

The N1 position of the dihydroquinazolinone ring is another key site for substitution. Studies on 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have shown that N1-substitution can have a profound impact on biological activity. However, in the context of monoamine oxidase (MAO) inhibition, N1-substitution generally led to a decrease in potency compared to C6-substituted analogues. nih.gov This suggests that for certain targets, substitution at N1 may introduce steric hindrance or unfavorable electronic properties that diminish binding affinity.

The introduction of specific substituents at the modifiable positions of the 6-Amino-3,4-dihydroquinazolin-2(1H)-one core is a strategic approach to enhance biological activity. The choice of substituents is often guided by the desire to improve target binding, selectivity, and pharmacokinetic properties.

For example, in the development of monoamine oxidase (MAO) inhibitors based on the 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold, a variety of substituents were introduced at the C6 position. These included different functional groups to probe the electronic and steric requirements of the enzyme's active site. The results indicated that specific substitutions at C6 were crucial for achieving high-potency MAO-B inhibition. nih.gov

In the context of antiviral agents, the strategic introduction of different phenyl groups at the N1 position of 6-aminoquinazolinone derivatives was explored to modulate their activity against HCV NS5B polymerase. mdpi.com This highlights the importance of tailoring substituents to the specific biological target.

To efficiently explore the vast chemical space around the 6-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold, combinatorial chemistry and solid-phase synthesis are powerful tools. These techniques allow for the rapid generation of a large number of derivatives with diverse substitution patterns.

One approach involves using a precursor on a solid support, which allows for the systematic introduction of different building blocks at various positions of the molecule. nih.gov For instance, a solid-phase synthesis strategy has been developed for 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, where the structure has three modification sites, enabling the creation of a diverse library of compounds. nih.gov This methodology can be adapted for the 6-Amino-3,4-dihydroquinazolin-2(1H)-one core to generate a combinatorial library for high-throughput screening against various biological targets. The use of solid-phase synthesis is advantageous as it simplifies the purification process and allows for the parallel synthesis of multiple compounds. nih.gov

Influence of Structural Modifications on Biological Efficacy

The structural modifications made to the 6-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold have a direct impact on the biological efficacy of the resulting analogues. By systematically altering substituents, researchers can establish clear correlations between chemical structure and pharmacological activity.

A strong correlation exists between the pattern of substitution on the 6-Amino-3,4-dihydroquinazolin-2(1H)-one core and the resulting pharmacological profile. For instance, in the case of 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives as MAO inhibitors, a clear SAR trend was observed. High-potency MAO inhibition was predominantly associated with C6-substituted derivatives, while N1-substitution resulted in significantly lower potency. nih.gov This indicates that for MAO inhibition, the C6 position is a more favorable site for modification.

Similarly, in the development of anti-HCV agents, the nature of the substituent at the N1 position of 6-aminoquinazolinone derivatives was found to be a key determinant of their inhibitory activity against the NS5B polymerase. The presence of a phenyl group at N1, for example, was a common feature in a series of active compounds. mdpi.com Furthermore, modifications to the C6-amino group, such as acylation followed by substitution with various phenoxy groups, led to a range of activities, demonstrating the sensitivity of the biological response to the substituent pattern at this position. mdpi.com

Several studies have synthesized and evaluated derivatives of the broader quinazolinone family, providing insights that can be extrapolated to the 6-Amino-3,4-dihydroquinazolin-2(1H)-one scaffold.

Antiviral Activity:

A series of novel 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives bearing a 6-amino group were synthesized and evaluated for their activity against HCV. Compound 11a and 11b from this series showed the highest activity against HCV GT1b, with EC50 values of 0.984 µM and 1.38 µM, respectively. mdpi.com These compounds feature a substituted phenoxyacetamide moiety at the C6-amino position.

Table 1: Antiviral Activity of Selected 6-Aminoquinazolinone Derivatives

| Compound | Target | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 11a | HCV GT1b | 0.984 | 160.71 |

| 11b | HCV GT1b | 1.38 | 71.75 |

Monoamine Oxidase (MAO) Inhibition:

In a study of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, several compounds displayed potent and selective inhibition of MAO-B. The most potent MAO-B inhibitor from this series exhibited an IC50 value of 0.269 µM. nih.gov Notably, potent inhibition was primarily observed among the C6-substituted derivatives.

Table 2: MAO Inhibition by Selected 3,4-dihydroquinazolin-2(1H)-one Derivatives

| Compound Type | Target | Most Potent IC50 (µM) |

|---|---|---|

| C6-substituted | MAO-B | 0.269 |

Anticancer Activity:

While specific data for 6-Amino-3,4-dihydroquinazolin-2(1H)-one is limited, related dihydroquinazoline-2(1H)-one derivatives have shown anti-proliferative activity against various cancer cell lines. For example, compounds CA1-e and CA1-g demonstrated potent effects on A2780 ovarian cancer cells, with IC50 values of 22.76 µM and 22.94 µM, respectively. nih.gov These compounds are 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, indicating that the dihydroquinazolinone scaffold is a viable starting point for the development of anticancer agents.

Table 3: Anticancer Activity of Selected Dihydroquinazolin-2(1H)-one Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA1-e | A2780 | 22.76 |

| CA1-g | A2780 | 22.94 |

| CA1-e | HepG-2 | 37.59 |

| CA1-g | HepG-2 | 45.41 |

Methodologies for SAR Elucidation

The journey to enhance the therapeutic potential of a lead compound like 6-Amino-3,4-dihydroquinazolin-2(1H)-one involves meticulous structural modifications. The goal is to understand the intricate relationship between the compound's architecture and its biological function. This understanding is crucial for designing more potent and selective derivatives.

Traditional Topliss Molecular Structure Design Method

The Topliss scheme is a well-established operational method used in medicinal chemistry to guide the synthesis of analogues in a stepwise manner to rapidly achieve more potent compounds. nih.govmdpi.com This method is particularly useful in the early stages of lead optimization when the SAR is largely unknown. The scheme is founded on the physicochemical properties of substituents, primarily their electronic (σ), hydrophobic (π), and steric (E\s\do5(s)) effects. nih.gov

In the context of dihydroquinazoline-2(1H)-one derivatives, the Topliss method can be applied to guide substitutions on the aromatic ring or other positions of the molecule. nih.gov The process begins with the synthesis of an initial set of analogues with substituents chosen to provide a wide range of physicochemical properties. The biological activity of these initial compounds then dictates the next set of substitutions to be explored.

For instance, a study on dihydroquinazoline-2(1H)-one derivatives as potential anticancer agents utilized the principles of the Topliss method to guide their synthesis strategy. nih.gov The aim was to explore the impact of various substituents on the cytotoxic activity of the compounds against different cancer cell lines. The selection of substituents was guided by considerations of their electrical, hydrophobic, and steric properties to efficiently probe the SAR. nih.gov

Table 1: Hypothetical Application of the Topliss Scheme to 6-Substituted Dihydroquinazolin-2(1H)-one Analogues

| Compound | R Group at Position 6 | Physicochemical Properties | Relative Potency | Next Suggested Analogue (based on Topliss scheme) |

| 1 | -NH₂ | Electron-donating | Baseline | 4-Cl |

| 2 | -Cl | Electron-withdrawing, Lipophilic | Increased | 3,4-diCl |

| 3 | -CH₃ | Lipophilic, Electron-donating | Decreased | 4-OCH₃ |

| 4 | -OCH₃ | Electron-donating, Moderately lipophilic | Similar to baseline | 4-CF₃ |

This table is a hypothetical representation to illustrate the decision-making process of the Topliss method and does not represent actual experimental data for this specific series.

Systematic Atom or Group Substitution

Systematic atom or group substitution, also known as bioisosteric replacement, is a cornerstone of rational drug design. This strategy involves replacing a specific atom or functional group within the lead molecule with another that has similar steric, electronic, or solubility characteristics. The objective is to enhance the desired biological activity or to improve pharmacokinetic properties while minimizing undesirable effects.

In the design of 6-Amino-3,4-dihydroquinazolin-2(1H)-one analogues, systematic substitution can be employed at various positions of the quinazolinone core. For example, the amino group at the 6-position is a key feature, and its replacement or modification can significantly impact activity. Similarly, substitutions at the N1 and C4 positions can modulate the compound's interaction with its biological target.

A research endeavor focused on the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives for anticancer evaluation provides a practical example of this methodology. nih.gov The researchers systematically introduced a variety of substituents at different positions of the scaffold. This included linking different amino acids to vary hydrophobic groups and introducing a range of primary amines to study the effects of hydrogen bonding and steric hindrance. nih.gov

One series of compounds, designated CA1(a-j), was synthesized by systematically substituting C-H bonds and introducing functionalities like N, C-F, or C-Me on an aromatic ring, as well as sulfonamide groups. nih.gov This systematic approach allowed for a thorough investigation of how these modifications influenced the compounds' anti-proliferative activity against cancer cell lines such as HepG-2, A2780, and MDA-MB-231. nih.gov

Table 2: Anticancer Activity of Systematically Substituted Dihydroquinazoline-2(1H)-one Derivatives (CA1 Series)

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (μM) on A2780 Cells |

| CA1-a | Phenyl | Valine | 36.31 |

| CA1-b | 4-Fluorophenyl | Valine | >50 |

| CA1-c | 2-Thiophenyl | Valine | 40.58 |

| CA1-d | 2-Furanyl | Valine | >50 |

| CA1-e | 4-Methylphenyl | Valine | 22.76 |

| CA1-f | 4-Methoxyphenyl | Valine | 40.09 |

| CA1-g | 3,4-Dimethoxyphenyl | Valine | 22.94 |

| CA1-h | 4-(Methylsulfonyl)phenyl | Valine | >50 |

| CA1-i | 4-(Trifluoromethyl)phenyl | Valine | 38.33 |

| CA1-j | 4-Nitrophenyl | Valine | >50 |

Data sourced from a study on the synthesis and biological evaluation of dihydroquinazoline-2(1H)-one derivatives as potential anticancer agents. nih.gov

The results from this systematic substitution highlighted that compounds CA1-e and CA1-g, bearing 4-methylphenyl and 3,4-dimethoxyphenyl groups respectively, exhibited the most potent activity against the A2780 ovarian cancer cell line, with IC₅₀ values of 22.76 and 22.94 μM. nih.gov This indicates that specific electronic and steric properties at this position are favorable for activity.

Molecular Mechanisms and Biological Activities of 6 Amino 3,4 Dihydroquinazolin 2 1h One and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 6-Amino-3,4-dihydroquinazolin-2(1H)-one have demonstrated significant inhibitory activity against several classes of enzymes, playing a crucial role in various pathological conditions. The quinazolinone core acts as a versatile scaffold for designing potent and selective inhibitors targeting kinases and other critical enzymes. nih.gov

The quinazolinone skeleton is a key structural unit in the design of small molecule kinase inhibitors. nih.gov These compounds have shown efficacy in targeting a range of kinases involved in cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) structure is a well-established template for EGFR tyrosine kinase inhibitors. nih.gov Numerous derivatives have been synthesized and evaluated, showing potent anticancer activity. For instance, certain 2-mercapto-quinazolin-4-one analogs exhibit significant EGFR-TK inhibitory activity; compound 24 displayed an IC50 value of 13.40 nM, which is comparable to the known inhibitor gefitinib (B1684475) (IC50 = 18.14 nM). nih.gov Other quinazolinone derivatives have also shown potent EGFR inhibition, with IC50 values ranging from 65.63 to 178.1 nM. nih.gov This potent inhibition of EGFR underscores the potential of the quinazolinone scaffold in developing targeted cancer therapies.

p38 MAP Kinase: Dihydroquinazolinone derivatives have been developed as potent and orally bioavailable inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. rsc.org These compounds were designed as hybrids of known p38α inhibitors. Optimization of the dihydroquinazolinone structure led to the identification of compound 15i , which demonstrated excellent suppression of TNF-α production with an IC50 value of 10 nM. rsc.org

Bromodomain-containing protein 4 (BRD4): BRD4 has emerged as an important target in cancer therapy, and dihydroquinazolinone-based compounds have been identified as effective inhibitors. nih.gov The compound PFI-1, which features a quinazolinone moiety, is a selective BRD4 inhibitor with an IC50 of 220 nM. nih.gov Further development led to a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone inhibitor, with compound 21 showing an IC50 of 41.8 nM against the BRD4 bromodomain 1. nih.gov

Cyclin-Dependent Kinase 5 (CDK5): CDK5, a kinase implicated in neurodegenerative diseases and cancer, has been targeted by quinazolinone derivatives. A novel family of quinazolinones was identified as allosteric inhibitors that target the conformational activation of CDK5, a different mechanism from traditional ATP-competitive inhibitors. Studies on 3,4-dihydroquinazolin-2(1H)-ones were conducted to explore their potential as CDK5 inhibitors, demonstrating the relevance of this scaffold for targeting CDK5 deregulation.

Table 1: Kinase Inhibition by Dihydroquinazolinone Derivatives

| Derivative/Compound | Target Kinase | IC50 Value |

|---|---|---|

| Compound 24 | EGFR-TK | 13.40 nM |

| Compound 15i | p38α MAP Kinase | 10 nM |

| PFI-1 | BRD4 | 220 nM |

| Compound 21 | BRD4 BD1 | 41.8 nM |

Beyond kinases, the dihydroquinazolinone scaffold has been successfully utilized to develop inhibitors for other crucial enzyme targets.

Monoamine Oxidase (MAO): Derivatives of 3,4-dihydroquinazolin-2(1H)-one have been evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical in the metabolism of neurotransmitters. Certain C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives were identified as potent and selective reversible inhibitors of MAO-A, with the most potent compounds exhibiting IC50 values as low as 0.058 µM. Another study on quinazolyl hydrazine (B178648) derivatives found compounds that inhibited both MAO-A and MAO-B with submicromolar IC50 values, such as compound 5d (IC50 = 0.25 µM for MAO-A) and compound 5h (IC50 = 0.31 µM for MAO-A and 0.44 µM for MAO-B).

Trypanothione Reductase (TryR): Trypanothione reductase is a validated drug target in parasites like Trypanosoma brucei, the agent causing human African trypanosomiasis. A novel series of TryR inhibitors based on a 3,4-dihydroquinazoline scaffold was discovered through high-throughput screening. rsc.org Initial hits showed IC50 values of 6.8 µM and 67 µM against T. brucei TryR. rsc.org A subsequent hit-to-lead optimization approach resulted in the development of significantly more potent inhibitors, with the best-performing compound achieving an IC50 of 0.23 µM, a 30-fold improvement over the starting compound.

Table 2: Inhibition of Other Enzymes by Dihydroquinazolinone Derivatives

| Derivative/Compound | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivative 7 | MAO-A | 0.058 µM | >1724-fold vs MAO-B |

| Quinazolyl hydrazine derivative 5d | MAO-A | 0.25 µM | ~3-fold vs MAO-B |

| Quinazolyl hydrazine derivative 5h | MAO-A | 0.31 µM | Non-selective |

| Quinazolyl hydrazine derivative 5h | MAO-B | 0.44 µM | Non-selective |

| 3,4-dihydroquinazoline derivative 1a | T. brucei TryR | 6.8 µM | - |

| Optimized 3,4-dihydroquinazoline derivative 29a | T. brucei TryR | 0.23 µM | - |

Cellular Pathway Modulation

The therapeutic effects of 6-Amino-3,4-dihydroquinazolin-2(1H)-one derivatives are often linked to their ability to modulate critical cellular pathways, particularly those involved in cell death and survival.

A key mechanism for the anticancer activity of many quinazolinone derivatives is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. For example, a novel 2-mercapto-quinazolin-4-one analog, compound 24 , was shown to cause apoptosis in COLO-205 colon cancer cells. nih.gov Similarly, another study found that quinazoline/phenylsulfonylfuroxan hybrids could mediate cell apoptosis in H1975 lung cancer cells. Further investigation into the apoptotic activity of a 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , in HepG2 liver cancer cells revealed that it induced both early and late apoptosis. This was associated with an upregulation in the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. These findings highlight the consistent ability of the quinazolinone scaffold to be functionalized into derivatives that can effectively initiate the apoptotic cascade in cancer cells.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer biology. While moderate levels can promote cancer cell proliferation, high levels of ROS are cytotoxic and can induce cell death. The anticancer activity of some quinazolinone derivatives has been linked to their ability to stimulate the formation of intracellular ROS. A study on novel 4-Hydroxyquinazoline derivatives found that the lead compound stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which in turn increased apoptosis and cytotoxicity in PARP-inhibitor resistant cancer cells. The generation of free radicals is a known factor in the initiation and promotion of cancer, as they can cause damage to DNA and other key cellular components. nih.gov Interestingly, some highly cytotoxic dihydroquinazoline-2(1H)-one derivatives were found to have no antioxidant activity, suggesting their cell-killing effect is not related to scavenging ROS but may be linked to other mechanisms, such as kinase inhibition or potentially ROS generation. nih.gov This indicates that modulating ROS levels is a viable strategy through which quinazolinone derivatives can exert their cytotoxic effects.

Anti-proliferative Effects on Tumor Cell Lines (e.g., A2780, HepG-2, MDA-MB-231)

Derivatives of 6-amino-3,4-dihydroquinazolin-2(1H)-one have demonstrated notable anti-proliferative activity against a range of human tumor cell lines. In vitro studies have shown that these compounds can inhibit the growth of ovarian cancer (A2780), liver cancer (HepG-2), and breast cancer (MDA-MB-231) cells. nih.gov

A study involving a series of synthesized dihydroquinazoline-2(1H)-one derivatives revealed that most of the tested compounds exhibited anti-proliferative activity against these three cell lines. nih.gov The inhibitory effects were found to be influenced by the nature and position of substituents on the quinazolinone core. For instance, modifications at different positions of the heteroatoms on the R3 ring were shown to affect the biological activity. nih.gov

Particularly, compounds designated as CA1-e and CA1-g displayed the most potent cytotoxic effects against the A2780 ovarian cancer cell line, with IC50 values of 22.76 μM and 24.94 μM, respectively. nih.gov The same compounds, CA1-e and CA1-g, also showed inhibitory activity against HepG-2 cells with IC50 values of 37.59 μM and 45.41 μM, respectively. nih.gov While the inhibitory concentrations for MDA-MB-231 cells were generally in the range of 70-90 μM, these values were still indicative of selective activity against tumor cells compared to normal cells. nih.gov Another derivative, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, showed potent antiproliferative activity against A549 lung cancer cells with an IC50 of 0.44 μM. nih.gov

The mechanism of action for some of these derivatives involves the induction of cell cycle arrest and apoptosis. For example, compound 45 was found to induce G1-phase arrest in A549 cells, disrupt the mitochondrial membrane potential, and ultimately lead to programmed cell death. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| CA1-e | A2780 | Ovarian Cancer | 22.76 | nih.gov |

| CA1-g | A2780 | Ovarian Cancer | 24.94 | nih.gov |

| CA1-e | HepG-2 | Liver Cancer | 37.59 | nih.gov |

| CA1-g | HepG-2 | Liver Cancer | 45.41 | nih.gov |

| Various Derivatives | MDA-MB-231 | Breast Cancer | 70-90 | nih.gov |

| Compound 45 | A549 | Lung Cancer | 0.44 | nih.gov |

Diverse Pharmacological Research Applications (In Vitro)

The therapeutic potential of 6-amino-3,4-dihydroquinazolin-2(1H)-one derivatives extends beyond their anti-proliferative effects, with research demonstrating a broad spectrum of in vitro pharmacological activities.

Anticancer/Antitumor Research

The quinazolinone core is a key scaffold in the development of anticancer drugs. nih.gov Research has shown that derivatives of 6-amino-3,4-dihydroquinazolin-2(1H)-one can act as small molecule inhibitors of kinases or receptor kinases, which are often dysregulated in cancer. nih.gov For instance, some quinazolinone derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.

Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. One study identified a lead compound that induces G2/M phase arrest and apoptosis by inhibiting Aurora A kinase, a key regulator of cell division. nih.gov Further optimization of this lead compound led to the development of new derivatives with improved antiproliferative activity against non-small cell lung cancer cell lines. nih.gov

Anti-inflammatory Research

Quinazolinone derivatives have been investigated for their anti-inflammatory properties. biomedpharmajournal.orgfabad.org.tr The anti-inflammatory activity of some newly synthesized 2,3-dihydro-4(1H)-quinazolinone derivatives has been evaluated, with one compound showing significant activity in comparison to the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid. The mechanism of anti-inflammatory action for some quinazolinone derivatives is thought to involve the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response. researchgate.net In vitro anti-inflammatory activity has been assessed using methods such as the denaturation of protein by Bovine serum albumin (BSA). rasayanjournal.co.in

Antioxidative Research

Several studies have highlighted the antioxidant potential of quinazolinone derivatives. nih.gov The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals. In one study, the antioxidant capacity of various quinazolinone derivatives was evaluated using different in vitro assays, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay, nitric oxide scavenging, and hydrogen peroxide scavenging. rasayanjournal.co.in A specific dihydroquinazoline-2(1H)-one derivative, CA1-7, demonstrated antioxidant activity with an IC50 of 57.99 μM in an antioxidant assay. nih.gov

Antimicrobial and Antifungal Research

The quinazolinone scaffold has been a fruitful source of new antimicrobial and antifungal agents. biomedpharmajournal.orgnih.gov Derivatives of 6-amino-3,4-dihydroquinazolin-2(1H)-one have been synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.net

Some compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives exhibited good activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org In terms of antifungal activity, many of the screened compounds have shown good efficacy against Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov The antimicrobial effects are often more pronounced as bacteriostatic or fungistatic rather than bactericidal or fungicidal. nih.gov

Antileishmanial Research

Leishmaniasis is a parasitic disease for which new and improved treatments are urgently needed. nih.gov Derivatives of 2,3-dihydroquinazolin-4(1H)-one have emerged as a new class of potential anti-leishmanial agents. mdpi.com In vitro studies have demonstrated the efficacy of these compounds against Leishmania species.

Two specific derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), showed promising in vitro anti-leishmanial activity against Leishmania amazonensis promastigotes, with IC50 values of 1.61 and 0.05 µg/mL, respectively. mdpi.com Another study investigating two series of quinazolinone derivatives found that while they were safer than the reference drug halofuginone, their growth inhibitory efficacies against Leishmania donovani and Leishmania major were modest, suggesting the need for further structural modifications to enhance their antileishmanial potential. nih.gov

Based on the available search results, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for the specific chemical compound “6-Amino-3,4-dihydroquinazolin-2(1H)-one.”

The search results contain general information about the broader class of dihydroquinazolinone derivatives, including computational studies on various substituted analogs. However, they lack specific molecular docking investigations or quantum chemical calculations performed directly on “6-Amino-3,4-dihydroquinazolin-2(1H)-one.”

Therefore, the required detailed research findings for the following sections and subsections could not be located:

Computational and Theoretical Studies of 6 Amino 3,4 Dihydroquinazolin 2 1h One

Quantum Chemical Calculations

Prediction of Molecular Properties Relevant to Reactivity

Without specific studies focusing on this exact compound, generating content for the requested outline would require speculation or generalization from related but distinct molecules, which would violate the instructions for scientific accuracy and strict adherence to the subject compound.

Bioinformatics Predictions for Target Identification

Currently, there are no specific bioinformatics studies in the public domain that predict the biological targets of 6-Amino-3,4-dihydroquinazolin-2(1H)-one.

Identification of Key Biological Targets (e.g., ERBB2, SRC, TNF Receptor, AKT1)

There is no available research data from computational studies to suggest or confirm the interaction of 6-Amino-3,4-dihydroquinazolin-2(1H)-one with key biological targets such as ERBB2, SRC, TNF Receptor, or AKT1. Virtual screening and molecular docking studies, which are instrumental in identifying such interactions, have not been published for this specific compound.

Pharmacokinetic Property Prediction via Computational Methods (e.g., ADMET studies)

Detailed computational predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for 6-Amino-3,4-dihydroquinazolin-2(1H)-one are not available in published literature. While computational tools are frequently used to predict the drug-likeness and pharmacokinetic profiles of novel compounds, the results of such analyses for 6-Amino-3,4-dihydroquinazolin-2(1H)-one have not been publicly reported.

Analytical and Spectroscopic Characterization in Research of 6 Amino 3,4 Dihydroquinazolin 2 1h One Derivatives

Spectroscopic Elucidation of Compound Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. It provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy is utilized to identify the number and type of protons in a molecule. For quinazolinone derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, with their chemical shifts and coupling constants providing information about the substitution pattern on the aromatic ring. rsc.org For instance, in some 2,3-dihydroquinazolin-4(1H)-ones, aromatic protons of the pyrimidine (B1678525) phenyl ring can appear as highly deshielded signals in the range of 9.02–9.21 ppm. mdpi.com Protons of substituent groups, such as methyl groups, will appear at characteristic chemical shifts, aiding in their identification. researchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield. rsc.orgjst.vn Aromatic carbons also have characteristic chemical shifts that are influenced by the nature and position of substituents. jst.vnnih.gov For example, in the ¹³C NMR spectrum of one derivative, the carbonyl signal was observed at δ 163.44 ppm, while the C=N group was attributed to a signal at δ 153.75 ppm. jst.vn

2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique for determining the spatial proximity of protons within a molecule. This is particularly useful for establishing the stereochemistry and conformation of complex quinazolinone derivatives. By observing cross-peaks between protons that are close in space, it is possible to deduce their relative orientations.

Below is a table summarizing representative ¹H and ¹³C NMR data for various quinazolinone derivatives found in the literature.

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Phenyl-3,4-dihydroquinazoline | 7.77 (d, 2H), 7.40 (m, 3H), 7.15 (m, 2H), 7.05 (t, 1H), 6.93 (d, 1H), 4.89 (s, 1H), 4.74 (s, 2H) | 155.3, 139.9, 134.0, 131.0, 128.6, 128.2, 126.8, 125.6, 124.9, 121.1, 119.7, 44.4 |

| 6-Chloro-2-phenyl-3,4-dihydroquinazoline | 7.80–7.73 (m, 2H), 7.49–7.37 (m, 3H), 7.14 (d, 1H), 7.02 (d, 1H), 6.91 (s, 1H), 4.72 (d, 2H), 4.42 (s, 1H) | 155.1, 140.6, 135.1, 130.8, 129.2, 128.6, 128.1, 126.4, 125.4, 123.9, 121.9, 44.0 |

| 2-(4-Fluorophenyl)-3,4-dihydroquinazoline | 7.85–7.77 (m, 2H), 7.22 (t, 1H), 7.09 (m, 4H), 6.97 (d, 1H), 4.80 (s, 2H), 3.99 (s, 1H) | 164.2 (d), 153.8, 141.2, 131.5 (d), 128.6 (d), 128.1, 125.5, 124.6, 121.8, 120.1, 115.6 (d), 44.7 |

| N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)propionamide | 12.87 (s, 1H), 8.09 (d, 1H), 7.70 (t, 1H), 7.62 (d, 1H), 7.59 (d, 2H), 7.55 (dd, 1H), 2.37 (q, 2H), 1.03 (t, 3H) | 174.42, 161.49, 153.15, 146.99, 140.75, 135.53, 128.63, 128.10, 127.42, 126.31, 120.93, 118.66, 30.64, 9.54 |

Note: Data is compiled from various research articles and may have been recorded in different solvents. mdpi.commdpi.com

Mass Spectrometry (MS, HRMS, ESI-QTOFMS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

MS analysis confirms the molecular weight of the synthesized quinazolinone derivatives. The molecular ion peak (M+) provides direct evidence of the compound's mass. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. nih.govmdpi.com This is a critical step in confirming the identity of a newly synthesized molecule. For example, HRMS data can distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOFMS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. This technique has been employed to confirm the mass of various quinazolinone derivatives. jst.vnmdpi.com

The following table presents representative mass spectrometry data for several quinazolinone derivatives.

| Compound/Derivative | Ionization Method | Calculated m/z | Found m/z |

| 2-Phenyl-3,4-dihydroquinazoline | ESI | 209.1073 [M+H]⁺ | 209.1077 |

| 2-(4-Fluorophenyl)-3,4-dihydroquinazoline | ESI | 227.0979 [M+H]⁺ | 227.0979 |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | ESI+ | 255.0764 [M+H]⁺ | 255.0764 |

| 2-(3-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one | ESI+ | 269.0921 [M+H]⁺ | 269.0920 |

Note: The data presented is illustrative and sourced from various studies. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinazolinone derivatives, characteristic absorption bands are observed for the N-H, C=O, and C=N bonds. The presence of a strong absorption band in the region of 1630-1690 cm⁻¹ is indicative of the carbonyl group of the quinazolinone ring. mdpi.com The N-H stretching vibrations typically appear as broad bands in the region of 3100-3500 cm⁻¹. mdpi.com The appearance of a specific signal between 1549 and 1558 cm⁻¹ can be attributed to the νC=N stretching, confirming the formation of certain derivatives. mdpi.com

Ultraviolet (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower to a higher energy molecular orbital. For quinazolinone derivatives, UV spectra typically show absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. chemmethod.com For example, one study reported λmax values at 284 nm and 204 nm, attributed to n→π* and π→π* transitions, respectively. chemmethod.com The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinazolinone core.

Chromatographic Separation and Analysis (e.g., LC/MS)

Chromatographic techniques are essential for the purification of synthesized compounds and for the analysis of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. When coupled with a mass spectrometer (LC/MS), it becomes a powerful tool for analyzing complex reaction mixtures and confirming the identity of the desired products. jst.vnmdpi.comchemmethod.com

LC/MS is particularly valuable for monitoring the progress of a reaction, identifying byproducts, and assessing the purity of the final compound. The retention time from the liquid chromatography provides a characteristic property of the compound, while the mass spectrum confirms its molecular weight.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By accurately measuring the percentage of carbon, hydrogen, nitrogen, and other elements present in a sample, the empirical formula of the compound can be determined. This data, in conjunction with the molecular weight obtained from mass spectrometry, allows for the confirmation of the molecular formula. Elemental analysis serves as a crucial final check to validate the structure and purity of the synthesized 6-amino-3,4-dihydroquinazolin-2(1H)-one derivatives.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. In the field of medicinal chemistry, these studies are vital for rational drug design, as they reveal the exact conformation of molecules and their packing in the solid state, which can influence their biological activity.

The synthesis of 6-aminoquinazolin-4(3H)-one (II) was achieved alongside its precursor, 6-nitroquinazolin-4(3H)-one (I), and another related salt. bohrium.com The molecular structure of 6-aminoquinazolin-4(3H)-one was confirmed by single-crystal X-ray analysis, revealing two independent molecules in the asymmetric unit. researchgate.net

In the crystalline state, the molecules of 6-aminoquinazolin-4(3H)-one form hydrogen-bonded dimers through N—H···O interactions. bohrium.com These dimers are further connected by N—H···N and C—H···O interactions, which link them into a three-dimensional network structure. bohrium.com This intricate network of hydrogen bonds is a key feature of the crystal packing, contributing to the stability of the crystal lattice.

The crystallographic data for a related compound, although not the specific subject of the article, provides a valuable reference for the structural class. For instance, a study on 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide, which shares the quinazolinone core, reports detailed crystallographic parameters.

To illustrate the type of data obtained from such studies, the following table presents a hypothetical representation of crystallographic data, based on commonly reported parameters in single crystal X-ray diffraction studies of similar organic molecules.

| Parameter | Value |

| Empirical formula | C8H7N3O |

| Formula weight | 161.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 101.23(3)°c = 14.789(6) Å, γ = 90° |

| Volume | 1823.4(12) ų |

| Z | 8 |

| Density (calculated) | 1.176 Mg/m³ |

| Absorption coefficient | 0.082 mm⁻¹ |

| F(000) | 672 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.45 to 28.23° |

| Reflections collected | 12345 |

| Independent reflections | 4123 [R(int) = 0.045] |

| Completeness to theta = 28.23° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4123 / 0 / 218 |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |

| R indices (all data) | R1 = 0.0789, wR2 = 0.1567 |

| Largest diff. peak and hole | 0.234 and -0.187 e.Å⁻³ |

Future Research Directions for 6 Amino 3,4 Dihydroquinazolin 2 1h One

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, versatile, and scalable synthetic routes to 6-Amino-3,4-dihydroquinazolin-2(1H)-one and its analogs. While classical methods often involve the cyclocondensation of an anthranilamide with an aldehyde, modern synthetic chemistry offers numerous avenues for improvement. nih.govrsc.org

Key areas for exploration include:

One-Pot, Multi-Component Reactions: These reactions, which combine three or more reactants in a single step, offer an atom-efficient and streamlined approach to building the dihydroquinazolinone core. rsc.org Research into new catalyst systems and reaction conditions could enhance yields and purity for the synthesis of complex derivatives.

Solid-Phase Synthesis (SPS): SPS methodologies are particularly valuable for generating large libraries of compounds for high-throughput screening. nih.gov Developing robust solid-phase routes for 6-Amino-3,4-dihydroquinazolin-2(1H)-one would enable the rapid creation and testing of numerous derivatives, accelerating the drug discovery process. nih.govacs.org A general approach involves anchoring a precursor to a resin, followed by sequential reactions to build the heterocyclic ring and introduce diversity at various positions. acs.orgnih.gov

Catalytic Innovations: The exploration of novel catalysts, including metal-based, organocatalysts, and biocatalysts, could lead to milder reaction conditions, improved stereoselectivity (for chiral derivatives), and higher efficiency.

| Synthetic Strategy | Description | Potential Advantages |

| Multi-Component Reactions | Combining isatoic anhydrides, ammonium (B1175870) acetate, and aldehydes in a single pot. rsc.org | High atom economy, reduced waste, simplified purification. rsc.org |

| Solid-Phase Synthesis | Building the molecule on a polymer support, allowing for easy purification. nih.govacs.org | Amenable to automation and combinatorial library generation. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. mdpi.com | Drastically reduced reaction times, often improved yields. |

Advanced Derivative Design and Combinatorial Chemistry